molecular formula C12H10N4S B5753110 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5753110
M. Wt: 242.30 g/mol
InChI Key: LRMXNODIGNLIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. The compound is structurally unique and possesses several interesting properties that make it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways in the body. For example, one study found that the compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have potential as a treatment for Alzheimer's disease, which is characterized by a deficiency in acetylcholine.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. For example, one study found that the compound exhibits potent antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Another study found that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its unique structure and potential as a therapeutic agent. However, there are also several limitations to using this compound in lab experiments. For example, the synthesis of the compound is a multi-step process that can be time-consuming and expensive. Additionally, the compound has not yet been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for research on 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential avenue of research is to investigate the compound's potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is to investigate the compound's potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the reaction of several different chemicals. One of the most common methods for synthesizing this compound is through the reaction of 2-mercaptobenzothiazole with cyclopropylamine and phenyl isocyanate. The reaction occurs under reflux conditions in the presence of a catalyst such as triethylamine. The resulting product is purified through recrystallization to yield 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in high purity.

Scientific Research Applications

6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of extensive research due to its potential as a therapeutic agent. The compound has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Several studies have also investigated its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-cyclopropyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-2-4-8(5-3-1)10-13-14-12-16(10)15-11(17-12)9-6-7-9/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMXNODIGNLIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=NN=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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